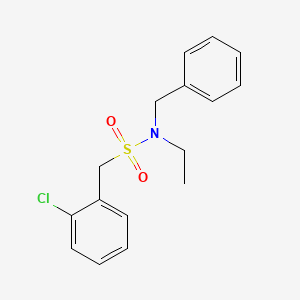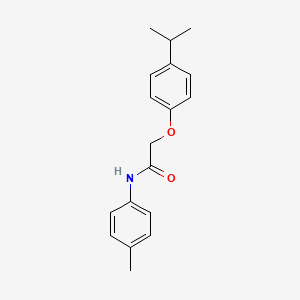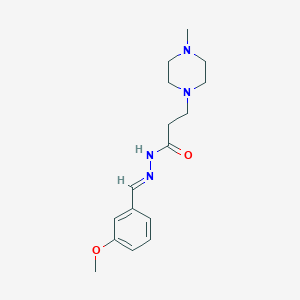![molecular formula C15H20N6O B5594468 (2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound is a part of the broader family of heterocyclic compounds, which are of significant interest due to their potential pharmacological activities and applications in medicinal chemistry. Although direct research on this specific compound is scarce, insights can be derived from studies on closely related heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and employing various chemical reactions to introduce different functional groups. For instance, the synthesis of 1-(2-aminoethyl)-4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione derivatives involves the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene chlorohydrine, followed by amination (Pitucha, Wujec, & Dobosz, 2004). Such processes highlight the complexity and versatility of synthesizing novel heterocyclic compounds.
Molecular Structure Analysis
The structural analysis of heterocyclic compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography provides detailed insights into the molecular and crystal structure, revealing the geometry, bond lengths, and angles critical for the compound's reactivity and interactions (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Heterocyclic compounds, including triazoles and pyrazoles, participate in a wide range of chemical reactions, offering a versatile platform for chemical modifications. These reactions can include condensation with carbonyl groups, nucleophilic substitution, and cycloaddition, leading to a variety of derivatives with potential biological activities (Ghaedi et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One significant application of compounds structurally related to (2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine is in the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities. For instance, a study demonstrated the synthesis of compounds starting from isonicotinic acid hydrazide, which showed moderate to good antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Supramolecular Structures in Crystal Engineering
Compounds with pyridyl and triazole units have been employed in crystal engineering to form robust supramolecular structures. For instance, pyrrole-2-carboxylates were used to create hexagonal and grid supramolecular structures, demonstrating the utility of these compounds in crystal engineering (Yin & Li, 2006).
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives, such as 2,4,6-trisubstituted pyridines, has been achieved using similar compounds. These derivatives are significant due to their potential application in various fields, including pharmaceuticals (Rohokale, Koenig, & Dhavale, 2016).
Development of Nootropic Agents
Related compounds have been used in the synthesis of nootropic agents, highlighting their potential in the development of cognitive enhancers or drugs for neurological disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Applications in Organometallic Chemistry
Aminopyridine derivatives, which share structural similarities, are widely used in organometallic chemistry for creating various organometallic complexes with unique properties and potential applications (Sadimenko, 2011).
Inhibitors of Dihydrofolate Reductase
Compounds structurally related to the query compound have been studied for their potential activity against Pneumocystis carinii dihydrofolate reductase, indicating their potential application in medicinal chemistry (Stevens et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]-(4-pyridin-4-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c16-5-10-21-11-14(18-19-21)15(22)20-8-3-13(4-9-20)12-1-6-17-7-2-12/h1-2,6-7,11,13H,3-5,8-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAUMPOQTYHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=NC=C2)C(=O)C3=CN(N=N3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5594396.png)
![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594407.png)

![4-[5-(methoxymethyl)-2-furoyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5594419.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)
![(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5594429.png)

![1-(1H-indol-3-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5594449.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5594450.png)

![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)